molecular formula C16H18N2O5S B124576 N-Desbutyl-N-propyl Bumetanide CAS No. 28395-28-0

N-Desbutyl-N-propyl Bumetanide

Cat. No.: B124576
CAS No.: 28395-28-0
M. Wt: 350.4 g/mol
InChI Key: YZACFNSGLDGBNP-UHFFFAOYSA-N
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Description

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is a chemical compound with a complex structure that includes phenoxy, propylamino, and sulfamoyl groups attached to a benzoic acid core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N-Desbutyl-N-propyl Bumetanide plays a significant role in biochemical reactions, particularly in the inhibition of the sodium-potassium-chloride cotransporter (NKCC1). This compound interacts with various enzymes, proteins, and other biomolecules, including NKCC1, which is crucial for maintaining ion balance within cells. By inhibiting NKCC1, this compound disrupts ion transport, leading to changes in cellular ion concentrations and osmotic balance .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by altering ion transport and osmotic balance, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neurons, the inhibition of NKCC1 by this compound can affect GABAergic signaling, leading to changes in neuronal excitability and synaptic transmission .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NKCC1 transporter, inhibiting its activity. This inhibition prevents the cotransport of sodium, potassium, and chloride ions across the cell membrane, leading to a decrease in intracellular chloride concentration. This change in ion concentration can affect various cellular processes, including enzyme activity, gene expression, and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NKCC1, resulting in long-term changes in cellular ion balance and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NKCC1 without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects, such as electrolyte imbalances and dehydration. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidative biotransformations. The compound undergoes metabolism to produce several metabolites, including hydroxybutyl and amino-butyric acid derivatives. These metabolic processes can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can impact the compound’s ability to interact with its target proteins and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with propylamine under controlled conditions to introduce the propylamino group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and automated systems ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzoic acid: Lacks the propylamino and sulfamoyl groups, making it less versatile in its applications.

    3-(Propylamino)benzoic acid: Does not have the phenoxy and sulfamoyl groups, limiting its chemical reactivity.

    5-Sulfamoylbenzoic acid: Missing the phenoxy and propylamino groups, which reduces its potential biological activity.

Uniqueness

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615220
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28395-28-0
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g) was dissolved in 1N sodium hydroxide (15 ml), and heated on a steam bath for 1 hour. After cooling, the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid was precipitated by addition of 4N hydrochloric acid until the pH was 2.5; the melting point was 223°-224°C.
Name
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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